

A Comparative DFT Analysis of the Antioxidant Mechanisms of Aminophenol Isomers

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Compound of Interest

Compound Name: 2-(Aminomethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Ortho-, Meta-, and Para-Aminophenol Antioxidant Activity Based on Density Functional Theory (DFT) Studies.

This guide provides a comparative analysis of the antioxidant mechanisms of aminophenol isomers (ortho-, meta-, and para-aminophenol) based on computational data from Density Functional Theory (DFT) studies. The antioxidant potential of these isomers is evaluated through key thermodynamic parameters, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which are crucial in determining the predominant mechanism of free radical scavenging.

Key Antioxidant Mechanisms

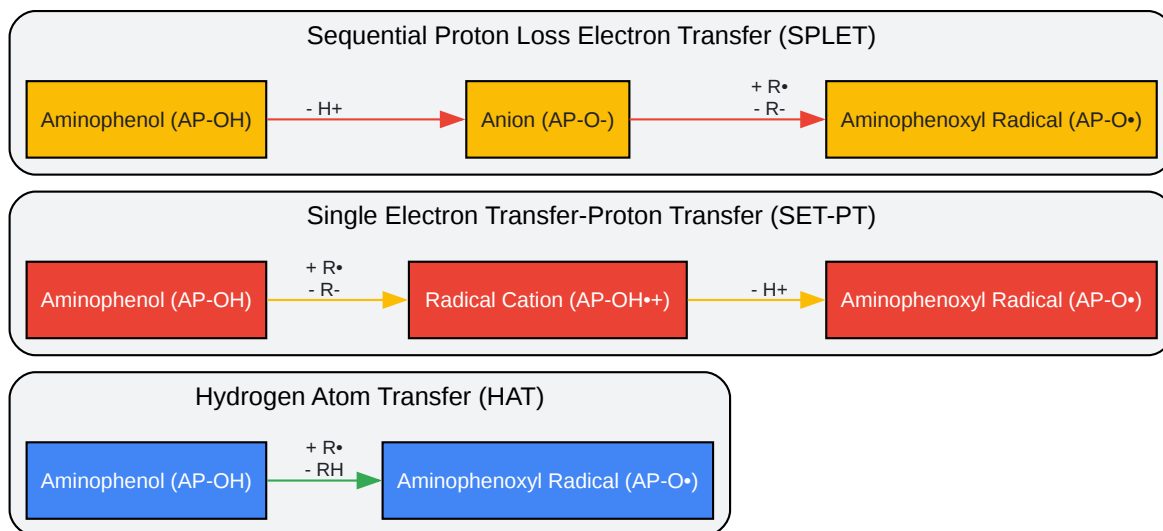
The antioxidant activity of phenolic compounds, including aminophenol isomers, is primarily governed by three mechanisms:

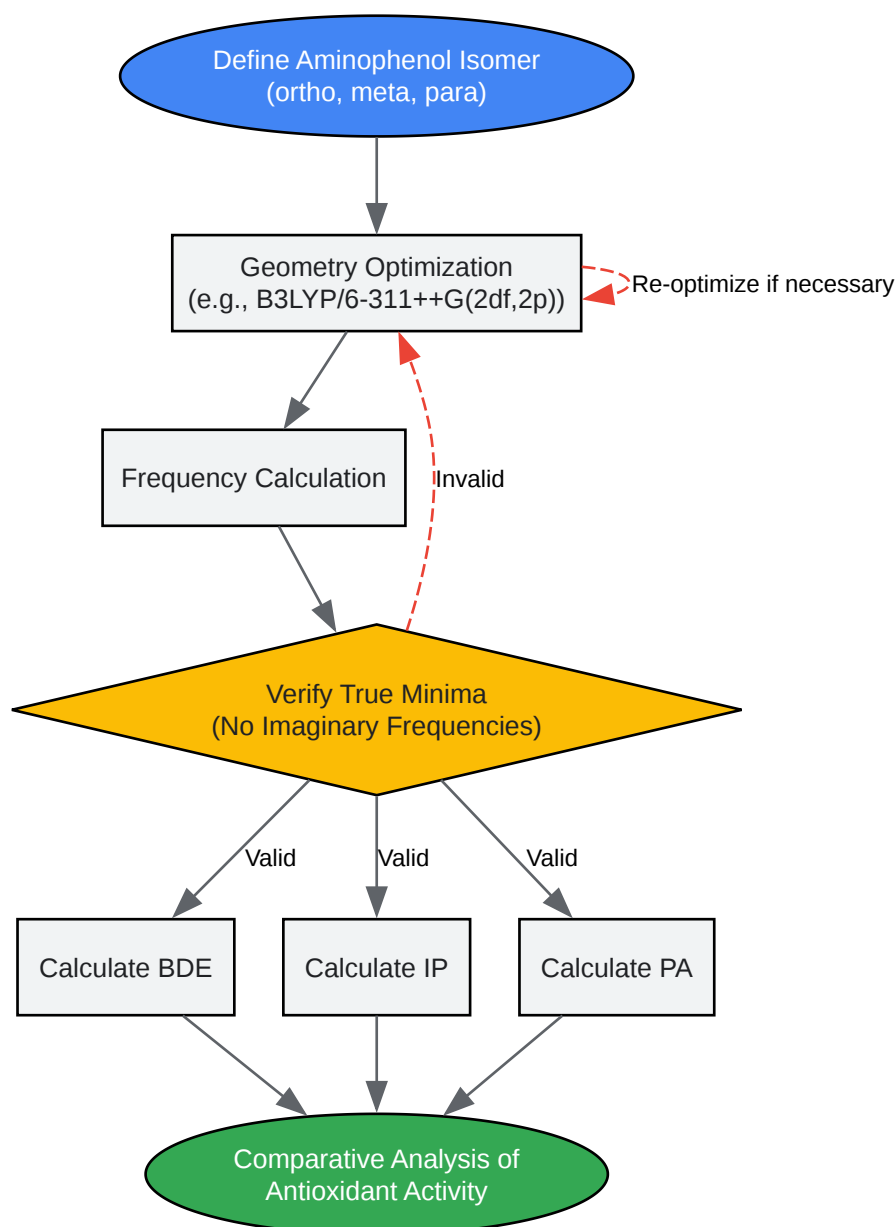
- **Hydrogen Atom Transfer (HAT):** A direct transfer of a hydrogen atom from the antioxidant to a free radical. This mechanism is primarily evaluated by the Bond Dissociation Enthalpy (BDE) of the O-H or N-H bond. A lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity via this pathway.
- **Single Electron Transfer-Proton Transfer (SET-PT):** This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation,

followed by the transfer of a proton. The feasibility of this mechanism is assessed by the Ionization Potential (IP). A lower IP suggests a greater propensity for electron donation.

- Sequential Proton Loss Electron Transfer (SPLET): This mechanism, also a two-step process, begins with the deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the free radical. The initial deprotonation step is evaluated by the Proton Affinity (PA). A lower PA indicates a more acidic proton and a higher likelihood of this pathway, particularly in polar solvents.

Below is a diagram illustrating these competing antioxidant mechanisms for an aminophenol isomer.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com